2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
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Description
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN4O2S and its molecular weight is 404.84. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships
Research focusing on the structure-activity relationships of compounds related to this molecule has been conducted to improve metabolic stability for therapeutic applications. For instance, investigations into various 6,5-heterocycles aim to enhance metabolic stability by reducing deacetylation, which is a common metabolic pathway for related compounds. These studies are foundational in developing more stable and efficacious inhibitors for targets like PI3Kα and mTOR, crucial for cancer therapy (Stec et al., 2011).
Antimicrobial Applications
New fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines have been synthesized and evaluated for their antibacterial properties. These compounds, designed as lamotrigine analogs, showed activity against several bacteria strains, highlighting their potential as antibacterial agents (Alharbi & Alshammari, 2019).
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a class of compounds potentially related to 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction as potential pesticides. This characterization is crucial for understanding the structural basis of their pesticidal activity and developing more effective agrochemicals (Olszewska et al., 2011).
Antitumor Agents
The synthesis of fused 1,2,4-triazines, including compounds related to the specified molecule, has been explored for their potential antimicrobial and antitumor activities. These compounds were primarily screened for their in vitro activity, indicating a promising avenue for developing new antitumor agents (El-Moneim et al., 2015).
Thrombin Inhibition
Research has also explored the potential of 2-(2-Chloro-6-fluorophenyl)acetamides, which share a structural motif with the compound , as potent thrombin inhibitors. These studies aim to develop new therapeutic agents for conditions requiring thrombin inhibition, highlighting the compound's relevance in medicinal chemistry (Lee et al., 2007).
Properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S/c19-12-6-4-11(5-7-12)8-15-17(26)22-18(24-23-15)27-10-16(25)21-14-3-1-2-13(20)9-14/h1-7,9H,8,10H2,(H,21,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKVTVLYCJMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.